9-Phenanthrenylzinc iodide
Description
9-Phenanthrenylzinc iodide is an organozinc compound featuring a phenanthrene moiety bound to a zinc center, with an iodide counterion. Organozinc reagents like this are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where they transfer organic groups to transition metal catalysts for carbon-carbon bond formation.
Properties
Molecular Formula |
C14H9IZn |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
iodozinc(1+);9H-phenanthren-9-ide |
InChI |
InChI=1S/C14H9.HI.Zn/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-9H;1H;/q-1;;+2/p-1 |
InChI Key |
LZATVXSUVREVMV-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Zn+]I |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Zn+]I |
Origin of Product |
United States |
Chemical Reactions Analysis
Cross-Coupling Reactions
9-Phenanthrenylzinc iodide acts as a nucleophile in palladium- or copper-catalyzed cross-couplings, transferring the phenanthrenyl group to electrophilic partners.
-
Example Reaction with Aryl Halides :
In Suzuki-Miyaura-type couplings, the compound reacts with aryl iodides under Pd catalysis:Yields range from 60–84% depending on substituents (e.g., electron-withdrawing groups lower yields) .
-
Copper-Mediated Allylation :
Transmetalation with CuCN·2LiCl enables allylations:
Halogen-Zinc Exchange Reactions
The compound participates in halogen-zinc exchanges, particularly with aryl iodides, facilitated by its nucleophilic zinc center.
Table 1: Representative Halogen-Zinc Exchange Reactions
Mechanistically, the exchange involves:
-
Oxidative addition of the aryl halide to zinc.
-
Transmetalation to form a zincate intermediate.
Nucleophilic Additions
The phenanthrenyl group adds to carbonyl compounds and imines:
-
Addition to Aldehydes :
-
Michael Additions :
Conjugate addition to α,β-unsaturated ketones proceeds via a six-membered transition state, achieving 70–88% yields .
Decomposition Pathways
Under thermal or aqueous conditions, the compound decomposes to release iodine vapor and zinc iodide:
This reaction is utilized in electrolysis setups to regenerate zinc and iodine .
Redox Behavior
Electrochemical studies reveal reversible zinc deposition/stripping at −0.76 V (vs. SCE), enabling applications in rechargeable zinc-halogen batteries .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- Schiff Base Iodide Compounds (e.g., [o-FBz-1-APy]I₃): These ionic conductors feature I₃⁻ anions within supramolecular channels formed by organic cations. The I–I bond lengths range from 2.912–2.939 Å, and adjacent anions form W-shaped polyiodide chains along the crystallographic axes. 9-Phenanthrenylzinc Iodide: In contrast, this compound is organometallic, with covalent Zn–C bonds and an iodide counterion. Its structure likely involves a tetrahedral zinc center coordinated to the phenanthrenyl group and iodide, differing from the ionic frameworks of Schiff base iodides.
- Palladium Iodide Complexes: describes a palladium iodide intermediate with a fluorenylidene ligand. Such complexes often exhibit square-planar geometry and catalytic activity in organic transformations. Organozinc iodides like this compound are typically linear or tetrahedral and serve as nucleophilic reagents rather than catalysts.
Ionic Conductivity
Schiff base iodide compounds (e.g., [m-BrBz-1-APy]I₃) demonstrate high iodide-ion conductivity due to I₃⁻ migration through supramolecular channels. Key data include:
| Compound | Conductivity (S cm⁻¹) at 343 K | Activation Energy (Eₐ, eV) | Reference |
|---|---|---|---|
| [m-BrBz-1-APy]I₃ | 1.03 × 10⁻⁴ | 0.28 | |
| [o-FBz-1-APy]I₃ | 4.94 × 10⁻³ (at 353 K) | 0.25 | |
| CuPbI₃ | ~10⁻⁸ (298 K) | N/A |
- This compound: As an organometallic compound, its conductivity is expected to be negligible compared to ionic conductors. Its primary utility lies in synthetic applications rather than ion transport.
Thermal Behavior and Activation Energy
Schiff base iodides exhibit thermally activated conduction, with Eₐ values of 0.25–0.28 eV. This suggests a hopping mechanism for I⁻ ions. In contrast, organozinc iodides decompose at elevated temperatures rather than facilitating ion migration.
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